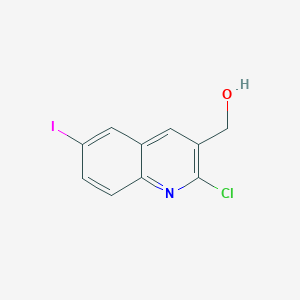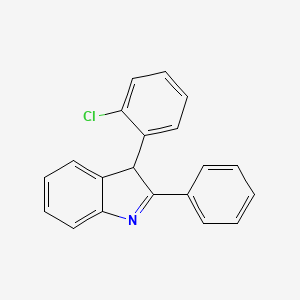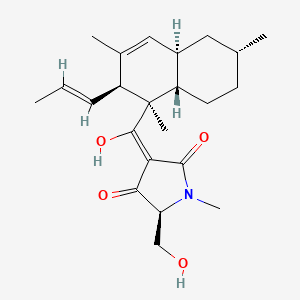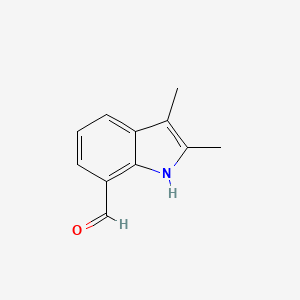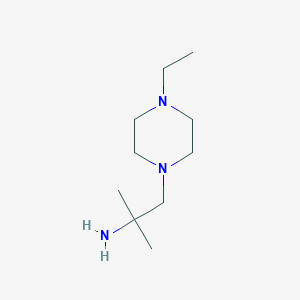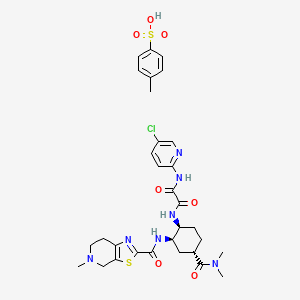
Edoxaban tosylate
概要
説明
DU-176b, also known as Edoxaban, is a potent and orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. This compound is primarily used as an anticoagulant for the prevention and treatment of thromboembolic diseases. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation .
科学的研究の応用
DU-176b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of Factor Xa and related enzymes.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Clinically used as an anticoagulant for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
作用機序
DU-176bは、第Xa因子を直接阻害することにより効果を発揮し、プロトロンビンのトロンビンへの変換を防ぎます。この阻害は凝固カスケードを破壊し、血栓の形成を減少させます。この化合物は、他の凝固プロテアーゼよりも第Xa因子に対して高い選択性を示し、好ましい安全プロファイルを持つ効果的な抗凝固剤となっています .
類似の化合物:
リバーロキサバン: 同様の抗凝固特性を持つ別の第Xa因子直接阻害剤。
アピキサバン: 同様の臨床適応症に使用される第Xa因子直接阻害剤。
フォンダパリヌクス: その活性にアンチトロンビンを必要とする間接的な第Xa因子阻害剤.
DU-176bの独自性: DU-176bは、経口バイオアベイラビリティが高く、第Xa因子に対する選択性が高く、安全プロファイルが良好であるため、ユニークです。フォンダパリヌクスなどの間接的な阻害剤とは異なり、DU-176bは活性にアンチトロンビンを必要としないため、特定の臨床シナリオでより効果的です .
Safety and Hazards
Edoxaban can cause you to bleed more easily. It can cause symptoms of a spinal blood clot: back pain, numbness or muscle weakness in your lower body, or loss of bladder or bowel control . Many other drugs can increase your risk of bleeding when used with Edoxaban . Edoxaban can cause a very serious blood clot around your spinal cord if you undergo a spinal tap or receive spinal anesthesia (epidural) .
将来の方向性
Edoxaban is the second once-daily anticoagulant agent approved by the FDA . Unlike the other DOACs, namely apixaban and rivaroxaban, Edoxaban has not obtained FDA approval for secondary and postoperative prophylaxis in venous thromboembolism (VTE) cases . The anticoagulant effect and safety of Edoxaban may be better than those of warfarin .
準備方法
合成経路と反応条件: DU-176bの合成は、市販の出発物質から始まる複数段階で構成されます。主なステップには、縮合、環化、官能基の修飾などの化学反応のシリーズを通じて、コア構造の形成が含まれます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されています .
工業的生産方法: DU-176bの工業的生産は、同様の合成経路に従いますが、商業的な需要を満たすために拡大されます。このプロセスには、一貫性と安全性を確保するための厳格な品質管理対策が含まれます。高性能液体クロマトグラフィー(HPLC)や質量分析などの高度な技術が、生産プロセスの監視に使用されています .
化学反応の分析
反応の種類: DU-176bは、次のものを含むさまざまな化学反応を受けます。
酸化: DU-176bは、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、薬理学的特性が変更されたDU-176bのさまざまな誘導体が含まれます。これらの誘導体は、潜在的な治療用途について研究されています .
4. 科学研究アプリケーション
DU-176bは、次のものを含む、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Rivaroxaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A direct Factor Xa inhibitor used for similar clinical indications.
Fondaparinux: An indirect Factor Xa inhibitor that requires antithrombin for its activity.
Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
| Record name | Edoxaban tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXABAN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Edoxaban Tosylate?
A1: this compound is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]
Q2: What is the molecular formula and weight of this compound Monohydrate?
A2: The molecular formula of this compound Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []
Q3: How stable is this compound under various conditions?
A3: Studies have assessed this compound's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []
Q4: What analytical methods are used to quantify this compound?
A4: Several analytical methods have been developed and validated for quantifying this compound, including:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.
- Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing this compound.
- UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for this compound estimation.
- High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.
Q5: How are these analytical methods validated?
A5: The validation of analytical methods for this compound follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]
Q6: What impurities are typically found in this compound synthesis?
A6: A key starting material in this compound synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []
Q7: What degradation products are formed under oxidative stress?
A7: this compound can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []
Q8: What is known about the pharmacokinetics of this compound?
A8: While detailed pharmacokinetic data is not included in these research papers, this compound is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []
Q9: What is the efficacy of this compound in preventing venous thromboembolism?
A9: Clinical studies have investigated the efficacy and safety of this compound in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []
Q10: Are there any known cases of this compound leading to complications?
A10: Case reports have described rare instances of complications potentially associated with this compound use. These include:
- Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []
- Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []
- Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []
Q11: What other research is ongoing with this compound?
A11: Ongoing research on this compound includes:
- Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []
- Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []
- Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []
- Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)
![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)
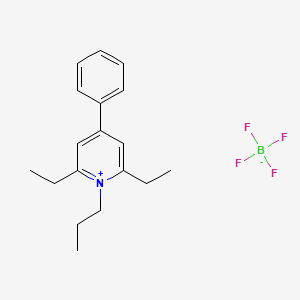

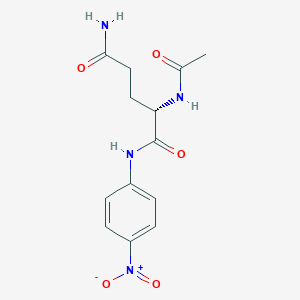
![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)
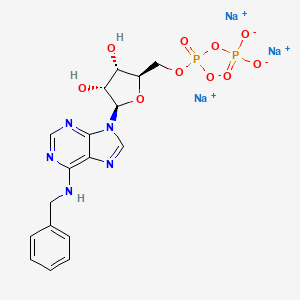
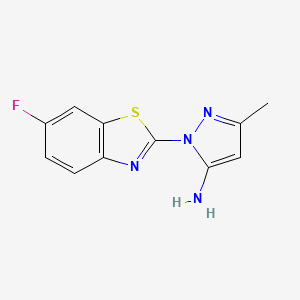
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
